N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Description

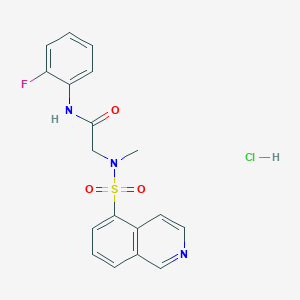

N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a synthetic small molecule characterized by three key structural features:

- N-methylisoquinoline-5-sulfonamide: A bicyclic aromatic system (isoquinoline) with a sulfonamide group at position 5 and an N-methyl substitution, likely influencing solubility and target affinity.

- Acetamide backbone: A flexible linker connecting the fluorophenyl and isoquinoline moieties, common in bioactive molecules for conformational adaptability.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S.ClH/c1-22(12-18(23)21-16-7-3-2-6-15(16)19)26(24,25)17-8-4-5-13-11-20-10-9-14(13)17;/h2-11H,12H2,1H3,(H,21,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGAHUUVDRHQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 397.85 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anti-inflammatory contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are critical in pain and inflammation pathways. For instance, some derivatives exhibit selective COX-2 inhibition, which is associated with reduced inflammatory responses .

- Receptor Modulation : The compound may interact with various receptors, including serotonin receptors (5-HT2C), influencing neurotransmitter signaling pathways that regulate mood and anxiety . Functional selectivity at these receptors can lead to antipsychotic effects, as seen in related compounds.

Biological Activity Data

Case Studies

- Antinociceptive Activity : A study demonstrated that related compounds with similar structures exhibited antinociceptive properties through opioid receptor activation and ASIC-1α channel blockage. This suggests that this compound may similarly modulate pain pathways effectively .

- Inflammation Models : In animal models, compounds with sulfonamide groups showed reduced edema formation compared to standard anti-inflammatory drugs like celecoxib. This indicates a promising profile for managing inflammatory conditions .

- Neuroprotection : Research has indicated that derivatives of isoquinoline can protect neuronal cells from damage by inhibiting GSK3β, a target in neurodegenerative diseases. The compound's structure may enhance its neuroprotective capabilities through this pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights structural similarities and differences between the target compound and related acetamide derivatives:

Key Observations:

- Fluorine vs. Chlorine Substitutions : Fluorine’s electronegativity and small atomic radius enhance binding precision compared to bulkier chlorine in compounds like alachlor or N-(4-chloro-2-nitrophenyl) derivatives .

- Sulfonamide vs. Sulfonyl/Sulfamoyl Groups: The target’s isoquinoline-sulfonamide group may confer higher target specificity than alachlor’s methoxymethyl or the diethylsulfamoyl group in ’s compound .

- Isoquinoline vs. Pyrimidine/Isoxazole Cores: The isoquinoline system’s planar structure could facilitate intercalation or protein binding, unlike pyrimidine/isoxazole-based analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.